molecular formula C13H9FIN B11099697 Aniline, 4-iodo-N-(4-fluorobenzylideno)- CAS No. 64222-87-3

Aniline, 4-iodo-N-(4-fluorobenzylideno)-

Cat. No.: B11099697
CAS No.: 64222-87-3
M. Wt: 325.12 g/mol
InChI Key: RDAASMLYRFLVPO-UHFFFAOYSA-N
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Description

Aniline, 4-iodo-N-(4-fluorobenzylideno)- is a chemical compound with the molecular formula C13H9FIN and a molecular weight of 325.12 g/mol . This compound is characterized by the presence of an aniline group substituted with iodine at the 4-position and a fluorobenzylidene group at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Aniline, 4-iodo-N-(4-fluorobenzylideno)- typically involves the reaction of 4-iodoaniline with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Aniline, 4-iodo-N-(4-fluorobenzylideno)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Aniline, 4-iodo-N-(4-fluorobenzylideno)- is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Aniline, 4-iodo-N-(4-fluorobenzylideno)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Aniline, 4-iodo-N-(4-fluorobenzylideno)- can be compared with other similar compounds, such as:

    Aniline, 4-iodo-N-(4-chlorobenzylideno)-: Similar structure but with a chlorine atom instead of fluorine.

    Aniline, 4-iodo-N-(4-bromobenzylideno)-: Similar structure but with a bromine atom instead of fluorine.

    Aniline, 4-iodo-N-(4-methylbenzylideno)-: Similar structure but with a methyl group instead of fluorine.

The uniqueness of Aniline, 4-iodo-N-(4-fluorobenzylideno)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

64222-87-3

Molecular Formula

C13H9FIN

Molecular Weight

325.12 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(4-iodophenyl)methanimine

InChI

InChI=1S/C13H9FIN/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H

InChI Key

RDAASMLYRFLVPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)I)F

Origin of Product

United States

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